molecular formula C9H11FN2O5 B1502062 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 84258-25-3

1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B1502062
CAS No.: 84258-25-3
M. Wt: 248.2 g/mol
InChI Key: ZWAOHEXOSAUJHY-DICFDUPASA-N
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Description

1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a deuterated analog of a 5-fluorouracil nucleoside_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent, but with the incorporation of deuterium atoms, which can influence its biological and chemical properties_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate deuterated pentofuranosyl derivative and 5-fluorouracil.

  • Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. The reaction is often carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, often facilitated by nucleophilic or electrophilic substitution.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, potentially leading to different biological activities.

  • Substitution Products: Substituted derivatives with altered chemical and biological properties.

Scientific Research Applications

  • Chemistry: This compound is used in the study of deuterium effects on chemical stability and reactivity.

  • Biology: It serves as a tool to investigate the biological impact of deuterium substitution in nucleosides.

  • Medicine: As a deuterated analog of 5-fluorouracil, it is explored for potential improvements in chemotherapy treatments.

  • Industry: The compound is used in the development of deuterated drugs, which may offer enhanced pharmacokinetic properties.

Mechanism of Action

The mechanism by which 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione exerts its effects involves its incorporation into nucleic acids, leading to the disruption of DNA synthesis. The deuterium atoms can influence the stability and binding affinity of the compound, potentially enhancing its therapeutic efficacy.

Molecular Targets and Pathways:

  • Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis.

  • Ribonucleotide Reductase: Inhibition affects the production of deoxynucleotides, essential for DNA replication.

Comparison with Similar Compounds

  • 5-Fluorouracil: The non-deuterated analog, widely used in chemotherapy.

  • Deoxycytidine: Another nucleoside analog used in antiviral and anticancer therapies.

Uniqueness: 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to its deuterated structure, which can lead to improved metabolic stability and reduced toxicity compared to its non-deuterated counterparts.

Properties

IUPAC Name

1-[5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOHEXOSAUJHY-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693989
Record name 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84258-25-3
Record name 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione

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